(S)-2-Amino-2-ethyloctanoic acid ethyl ester
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Overview
Description
(S)-2-Amino-2-ethyloctanoic acid ethyl ester is a chiral amino acid derivative. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. Its unique structure, featuring an ethyl group on the alpha carbon, distinguishes it from other amino acids and their derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-ethyloctanoic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with a suitable alpha-keto acid or its ester.
Reductive Amination: The alpha-keto ester undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.
Enzymatic Resolution: Employing enzymes such as lipases or esterases to selectively hydrolyze one enantiomer, followed by separation and purification of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-ethyloctanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-ethyloctanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-ethyloctanoic acid ethyl ester exerts its effects involves:
Molecular Targets: Interacting with enzymes and receptors due to its chiral nature.
Pathways: Participating in metabolic pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylbutanoic acid ethyl ester: Similar structure but with a methyl group instead of an ethyl group.
(S)-2-Amino-2-phenylpropanoic acid ethyl ester: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
(S)-2-Amino-2-ethyloctanoic acid ethyl ester is unique due to its longer alkyl chain, which can influence its hydrophobicity and interactions with biological molecules, making it distinct in its applications and reactivity.
Properties
IUPAC Name |
ethyl (2S)-2-amino-2-ethyloctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFGKSUCLYNHHE-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@](CC)(C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435670 |
Source
|
Record name | (S)-2-Amino-2-ethyloctanoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164453-65-0 |
Source
|
Record name | (S)-2-Amino-2-ethyloctanoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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